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Compound of Interest

Compound Name: 1-Methyl-3-propylcyclohexane

Cat. No.: B14179014

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-
Methyl-3-propylcyclohexane, a substituted cycloalkane. The information presented herein is
curated for researchers, scientists, and professionals in drug development who require
accurate thermodynamic data for modeling, process design, and safety assessments. This
document summarizes key quantitative data, details relevant experimental and computational
methodologies, and illustrates the workflow for property determination.

Core Thermodynamic Data

The thermodynamic properties of 1-Methyl-3-propylcyclohexane are influenced by its
isomeric form, primarily the cis and trans configurations of the methyl and propyl substituents
on the cyclohexane ring. The following tables present critically evaluated data for various
thermodynamic parameters.

Table 1: General and Physical Properties
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Property Value Units Isomer

Molecular Formula CioH20 - Both

Molecular Weight 140.2658 g/mol Both

CAS Registry Number  4291-80-9 - Mixture

CAS Registry Number  42806-75-7 - cis

CAS Registry Number  34522-19-5 - trans

Normal Boiling Point 441.8 K cis (Uncertainty 2 K)

[1]

Table 2: Enthalpy and Gibbs Free Energy of Formation

Property Value Phase Isomer
Enthalpy of ] )

) Not Available Gas cis/trans
Formation (AfH°)
Gibbs Free
Energy of Not Available Gas cis/trans

Formation (AfG®)

Table 3: Heat Capacity, Enthalpy, and Entropy (Ideal Gas)

Molar Heat
. Molar Enthalpy (H) Molar Entropy (S)
Temperature (K) Capacity (Cp)
(kd/imol) (J/mol-K)

(J/mol-K)
200 Not Available Not Available Not Available
298.15 Not Available Not Available Not Available
500 Not Available Not Available Not Available
1000 Not Available Not Available Not Available
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Note: Specific temperature-dependent data for the ideal gas phase of 1-Methyl-3-
propylcyclohexane is not readily available in public literature. However, the NIST/TRC Web
Thermo Tables provide a range for these properties, with entropy available from 200 K to 1000
K and enthalpy from 200 K to 1000 K for the ideal gas state.[2]

Table 4: Properties of the Liquid Phase in Equilibrium with Gas

Property Temperature Range (K)
Entropy 250 - 630[2]
Enthalpy 250 - 630[2]
Density 200 - 643[2]
Viscosity 270 - 640[2]
Thermal Conductivity 200 - 570[2]

Note: The NIST/TRC Web Thermo Tables indicate the availability of critically evaluated data for
these properties over the specified temperature ranges.[2] Specific values at discrete
temperatures require access to the subscription database.

Experimental and Computational Protocols

The determination of the thermodynamic properties of compounds like 1-Methyl-3-
propylcyclohexane involves a combination of experimental measurements and computational
modeling.

Experimental Methodologies

1. Enthalpy of Combustion via Oxygen Bomb Calorimetry

The standard enthalpy of formation of liquid hydrocarbons is often derived from their enthalpy
of combustion, which can be determined with high precision using an oxygen bomb
calorimeter.

e Principle: A known mass of the sample is completely combusted in a high-pressure oxygen
environment within a constant-volume vessel (the "bomb"). The heat released by the
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combustion is absorbed by a surrounding water bath, and the resulting temperature change
is measured. The heat of combustion is calculated by calibrating the calorimeter with a
substance of known heat of combustion, such as benzoic acid.[3][4]

o Apparatus: The setup consists of a high-pressure stainless steel bomb, a calorimeter bucket
with a known quantity of water, a stirrer, an insulating jacket, and a high-precision
thermometer.[3]

e Procedure:
o A weighed pellet or liquid sample is placed in a crucible within the bomb.[5][6]
o Afuse wire is connected to electrodes, with the wire in contact with the sample.[5][6]
o The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[6]

o The bomb is submerged in the calorimeter's water bath, and the initial temperature is
recorded after thermal equilibrium is reached.[5]

o The sample is ignited by passing an electric current through the fuse wire.[6]

o The temperature of the water is recorded at regular intervals until a maximum temperature
is reached and the system begins to cool.[6]

o Corrections are applied for the heat released by the ignition wire and for the formation of
acids (e.g., nitric acid from residual nitrogen) to determine the total energy change for the
combustion of the sample.[3]

o The enthalpy of combustion is then calculated from this energy change.
2. Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a widely used technique for measuring the heat capacity of
liquids and solids as a function of temperature.[7][8]

e Principle: DSC measures the difference in heat flow between a sample and a reference
material as they are subjected to a controlled temperature program.[8][9] This difference in
heat flow is proportional to the sample's heat capacity.[9]
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o Apparatus: A differential scanning calorimeter consists of a furnace with two sample holders
(one for the sample and one for an empty reference pan), temperature sensors, and a
control system to manage the heating/cooling rate.[10]

e Procedure:

[e]

A baseline is established by running the DSC with two empty crucibles to measure any
instrumental asymmetry.[10]

o A known mass of a standard material with a well-characterized heat capacity (e.qg.,
sapphire) is placed in the sample crucible and heated at a constant rate (e.g., 20 °C/min)
over the desired temperature range.[7]

o The sample of 1-Methyl-3-propylcyclohexane is weighed into a crucible, which is then
hermetically sealed.[7]

o The sample is subjected to the same temperature program as the standard.[7]

o The heat capacity of the sample is calculated by comparing the heat flow signal of the
sample to that of the standard and the baseline.[11]

Computational Methodologies

Computational chemistry provides a powerful tool for predicting the thermodynamic properties
of molecules, especially when experimental data is scarce.

1. Ab Initio Quantum Chemistry Methods

High-level ab initio calculations can provide accurate predictions of gas-phase enthalpies of
formation.

e Principle: These methods solve the electronic Schrodinger equation to determine the total
electronic energy of the molecule. The enthalpy of formation is then calculated using the
atomization energy method or isodesmic reactions.[12][13]

o Methodology:
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o The 3D molecular geometry of the cis and trans isomers of 1-Methyl-3-
propylcyclohexane is optimized using a reliable method, such as Density Functional
Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[14]

o Vibrational frequency calculations are performed to confirm that the optimized structure is
a true minimum on the potential energy surface and to obtain the zero-point vibrational
energy (ZPVE) and thermal corrections to the enthalpy.[13]

o Single-point energy calculations are then performed using more accurate composite
methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS-QB3) theories.[12][14]
These methods are designed to approximate the results of very high-level calculations at a
lower computational cost.

o The standard enthalpy of formation at 298.15 K is then derived from the computed total
energies.

Visualization of Thermodynamic Property
Determination

The following diagram illustrates a generalized workflow for the determination of
thermodynamic properties, encompassing both experimental and computational approaches.
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Workflow for Thermodynamic Property Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen
Carriers Motifs [mdpi.com]

e 3. scimed.co.uk [scimed.co.uk]

e 4. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry -
Aimil Corporate Blog [aimil.com]

e 5. web.williams.edu [web.williams.edu]

e 6. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
e 7. mse.ucr.edu [mse.ucr.edu]

« 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
e 9. youtube.com [youtube.com]

e 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

e 11. repository.tudelft.nl [repository.tudelft.nl]

e 12. researchgate.net [researchgate.net]

» 13. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension
to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nim.nih.gov]

e 14. scielo.br [scielo.br]

 To cite this document: BenchChem. [Thermodynamic Properties of 1-Methyl-3-
propylcyclohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14179014#thermodynamic-properties-of-1-methyl-3-
propylcyclohexane]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b14179014?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/367066940_Comprehensive_Thermodynamic_Study_of_Alkyl-Cyclohexanes_as_Liquid_Organic_Hydrogen_Carriers_Motifs
https://www.mdpi.com/2673-4141/4/1/4
https://www.mdpi.com/2673-4141/4/1/4
https://www.scimed.co.uk/wp-content/uploads/2024/02/Introduction-to-bomb-calorimetry.pdf
https://www.aimil.com/blog/bomb-calorimetry-tutorial/
https://www.aimil.com/blog/bomb-calorimetry-tutorial/
https://web.williams.edu/wp-etc/chemistry/epeacock/EPL_CHEM_366/366_LAB_WEB/Expt_2_Bomb
https://www2.latech.edu/~hhegab/pages/me354/Lab2/Lab2_bombcal_Sp97.htm
https://mse.ucr.edu/media/236/download?attachment
https://en.wikipedia.org/wiki/Differential_scanning_calorimetry
https://www.youtube.com/watch?v=UZlmB8k1C6I
https://inldigitallibrary.inl.gov/sites/sti/sti/4096550.pdf
https://repository.tudelft.nl/file/File_85208e52-04d4-415a-891e-c3e3a59d80a3
https://www.researchgate.net/publication/231633384_Ab_Initio_Calculations_for_Hydrocarbons_Enthalpy_of_Formation_Transition_State_Geometry_and_Activation_Energy_for_Radical_Reactions
https://pmc.ncbi.nlm.nih.gov/articles/PMC9809154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9809154/
https://www.scielo.br/j/bjce/a/zzTGDQqMrFpbsmhpPphJGKF/?format=html&lang=en
https://www.benchchem.com/product/b14179014#thermodynamic-properties-of-1-methyl-3-propylcyclohexane
https://www.benchchem.com/product/b14179014#thermodynamic-properties-of-1-methyl-3-propylcyclohexane
https://www.benchchem.com/product/b14179014#thermodynamic-properties-of-1-methyl-3-propylcyclohexane
https://www.benchchem.com/product/b14179014#thermodynamic-properties-of-1-methyl-3-propylcyclohexane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14179014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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